1-formylpiperidine-4-carboxylic Acid

Description

The exact mass of the compound 1-formylpiperidine-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-formylpiperidine-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-formylpiperidine-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

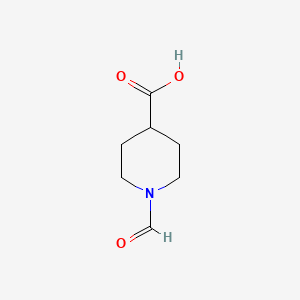

Structure

3D Structure

Properties

IUPAC Name |

1-formylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNTWTMLHCGAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374697 | |

| Record name | 1-formylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-42-8 | |

| Record name | 1-Formylisonipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84163-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-formylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-formylpiperidine-4-carboxylic acid CAS 84163-42-8 properties

An In-depth Technical Guide to 1-Formylpiperidine-4-carboxylic Acid (CAS 84163-42-8)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 1-formylpiperidine-4-carboxylic acid. It moves beyond a simple data sheet to provide in-depth insights into its properties, synthesis, reactivity, and applications, grounded in established chemical principles.

Introduction: A Versatile Scaffold in Modern Chemistry

1-Formylpiperidine-4-carboxylic acid, also known by its synonym 1-formylisonipecotic acid, is a bifunctional organic molecule featuring a piperidine core.[1] This scaffold is of significant interest in medicinal chemistry due to the prevalence of the piperidine ring in numerous pharmaceuticals. The presence of both a carboxylic acid and a tertiary formamide group provides two distinct points for chemical modification, making it a valuable building block for creating complex molecular architectures and libraries of potential drug candidates. Its utility is exemplified by its role as a key intermediate in the synthesis of pharmaceuticals like the antipsychotic drug risperidone.[2] This guide will detail the essential technical knowledge required to effectively utilize this compound in a research and development setting.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a compound is critical for its successful application in synthesis and analysis. The data presented here are compiled from various chemical data repositories and provide a complete physicochemical profile.

Physicochemical Properties

The key physical and chemical properties of 1-formylpiperidine-4-carboxylic acid are summarized below. These parameters are essential for predicting its behavior in various solvents, its reactivity, and its potential for oral bioavailability in drug candidates (Lipinski's Rule of Five).

| Property | Value | Reference |

| CAS Number | 84163-42-8 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1][3] |

| Molecular Weight | 157.17 g/mol | [1][4] |

| IUPAC Name | 1-formylpiperidine-4-carboxylic acid | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 137-138 °C | |

| Boiling Point | 377.8 °C at 760 mmHg | |

| Density | 1.35 g/cm³ | |

| pKa (Predicted) | 4.44 ± 0.20 | [2][6] |

| Topological Polar Surface Area | 57.6 Ų | [1][6] |

| XLogP3-AA (Predicted) | -0.2 | [1] |

Structural Representation

The two-dimensional structure of the molecule is fundamental to understanding its chemistry.

Caption: 2D Structure of 1-formylpiperidine-4-carboxylic acid.

Spectroscopic Signature Analysis

Spectroscopic data provides the definitive structural confirmation of a molecule. While raw spectra are instrument-dependent, the expected patterns for 1-formylpiperidine-4-carboxylic acid are highly characteristic.

1.3.1. ¹H NMR Spectroscopy The proton NMR spectrum is a powerful tool for structural elucidation. For this molecule, we anticipate distinct signals corresponding to the formyl, piperidine ring, and carboxylic acid protons.

-

Formyl Proton (-CHO): A singlet is expected around 8.0-8.2 ppm. This downfield shift is characteristic of a proton attached to a carbonyl carbon adjacent to a nitrogen atom.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically appearing far downfield (>10-12 ppm), which may be exchangeable with D₂O.

-

Piperidine Protons (CH, CH₂): These protons will appear as a series of complex multiplets between approximately 1.5 and 4.0 ppm. The protons on carbons adjacent to the nitrogen (positions 2 and 6) will be the most deshielded. The proton at the C4 position will also be shifted downfield due to the adjacent carboxylic acid group.

1.3.2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹.[7] This characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.

-

C=O Stretch (Amide): A strong, sharp absorption band around 1640-1670 cm⁻¹. This is the N-formyl carbonyl group.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically appears around 1700-1725 cm⁻¹.[7] This may overlap with the amide carbonyl, but is often distinguishable.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the piperidine ring.[7]

1.3.3. Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M+): The expected molecular ion peak for C₇H₁₁NO₃ would be at m/z 157.07.[1]

-

Key Fragmentation: A common fragmentation pathway for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[8][9] We can anticipate fragmentation patterns involving the loss of the formyl group (-29), the carboxylic acid group (-45), or other fragments resulting from the cleavage of the piperidine ring.

Section 2: Synthesis and Purification Protocol

The most direct and common laboratory synthesis for 1-formylpiperidine-4-carboxylic acid involves the N-formylation of the readily available starting material, piperidine-4-carboxylic acid (isonipecotic acid). The following protocol is a robust method for achieving this transformation.

Proposed Synthesis Workflow: N-Formylation of Isonipecotic Acid

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Rationale: This procedure utilizes the mixed anhydride method, where formic acid is activated by acetic anhydride in situ to form formyl acetate, a potent formylating agent. This method is efficient, uses readily available reagents, and avoids harsh conditions.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Formic acid (≥95%)

-

Acetic anhydride

-

Deionized water

-

Ethanol (for recrystallization, optional)

Procedure:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and an ice bath, add piperidine-4-carboxylic acid (1.0 eq). Add formic acid (3.0 eq) to the flask and stir until the solid is fully dissolved or a uniform slurry is formed. Cool the mixture to 0-5 °C.

-

Formylation: While maintaining the temperature between 0-10 °C, slowly add acetic anhydride (1.2 eq) dropwise to the stirred mixture.

-

Causality Insight: This slow, cold addition is crucial to control the exothermic reaction between formic acid and acetic anhydride and to favor the formation of the mixed formyl-acetyl anhydride over self-condensation of acetic anhydride.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours to ensure the reaction goes to completion.

-

Workup and Isolation: Carefully pour the reaction mixture into a beaker containing cold deionized water (approx. 10 volumes). A white precipitate should form.

-

Trustworthiness Check: The product is a solid with limited water solubility, while the reactants and by-products (acetic acid, excess formic acid) are highly water-soluble. This differential solubility provides an effective initial purification.

-

-

Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acids.

-

Dry the crude product under vacuum.

Purification Protocol

Method: Recrystallization is the most effective method for purifying the crude solid product.

-

Transfer the crude, dry solid to an Erlenmeyer flask.

-

Add a minimal amount of hot deionized water (or an ethanol/water mixture for better solubility) until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Section 3: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 1-formylpiperidine-4-carboxylic acid stems from its two orthogonal functional groups.

Reactivity Profile

-

Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides. This allows for the extension of the molecular scaffold by linking it to various amines, alcohols, or other nucleophiles, a common strategy in building chemical libraries for high-throughput screening.

-

Tertiary Amide (Formamide): The formamide is relatively stable but can be hydrolyzed back to the secondary amine (piperidine) under strong acidic or basic conditions. More importantly, the formyl group can act as a protecting group for the piperidine nitrogen, allowing selective reactions at the carboxylic acid moiety.

Application as a Synthetic Intermediate

This molecule is a crucial building block in multi-step syntheses. Its structure allows it to serve as a constrained analog of γ-aminobutyric acid (GABA), making it a valuable starting point for compounds targeting the central nervous system.[10]

Caption: Role as a versatile intermediate in synthesis.

A prime example is its use in synthesizing risperidone.[2] The piperidine core of this molecule is a central feature for its antipsychotic activity. The synthesis involves coupling the carboxylic acid moiety of a piperidine derivative with another molecular fragment. Using a pre-formed building block like 1-formylpiperidine-4-carboxylic acid streamlines this process.

Section 4: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. 1-Formylpiperidine-4-carboxylic acid is classified as an irritant.

GHS Hazard Information

| Hazard Code | Statement | GHS Pictogram | Signal Word |

| H315 | Causes skin irritation | GHS07 | Warning |

| H319 | Causes serious eye irritation | GHS07 | Warning |

| H335 | May cause respiratory irritation | GHS07 | Warning |

(Data sourced from aggregated GHS information).[1]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[11]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek medical attention.[12]

-

Storage Guidelines

-

Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]

-

Recommendations: For long-term stability, it is recommended to keep the container sealed and stored in a dark place to prevent potential degradation.[2]

Conclusion

1-Formylpiperidine-4-carboxylic acid (CAS 84163-42-8) is more than a simple chemical reagent; it is a versatile and enabling tool for the modern medicinal chemist. Its well-defined physicochemical properties, predictable spectroscopic signatures, and straightforward synthesis make it a reliable component in complex synthetic routes. By understanding its reactivity and handling it with the appropriate safety precautions, researchers can fully leverage its potential as a key building block in the development of novel therapeutics and other advanced materials.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759232, 1-Formyl-4-piperidinecarboxylic Acid. Retrieved from [Link]

-

Chem-Supply. (n.d.). 4-Formylpiperidine-1-carboxylic acid benzyl ester SDS/MSDS. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Formylpiperidine Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1-Piperidinecarboxaldehyde in the NIST WebBook. Retrieved from [Link]

-

Zádor, F., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(7), 9437-9453. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid in the NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for N-Formylpiperidine use. Retrieved from [Link]

-

Clark, J. (2015). Interpreting infra-red spectra. Retrieved from [Link]

- Google Patents. (n.d.). CN1091104C - Preparation of N-formyl piperidine.

- Google Patents. (n.d.). CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof.

-

ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

Sources

- 1. 1-Formyl-4-piperidinecarboxylic Acid | C7H11NO3 | CID 2759232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 84163-42-8 [m.chemicalbook.com]

- 3. 84163-42-8 CAS MSDS (1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 1-Formyl-piperidine-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physicochemical Properties of N-formylisonipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but a foundational pillar for success. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the biological target. For N-formylisonipecotic acid, a molecule of interest as a potential building block or impurity in pharmaceutical synthesis, a detailed physicochemical profile is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing robust analytical methods and stable formulations.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It aims to provide a deeper, mechanistic understanding of why these properties are critical and how they are reliably determined. The protocols detailed herein are presented not as rote instructions, but as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity. Where experimental data is not publicly available, high-quality computational predictions are provided, with the explicit caveat that these serve as a guide for further experimental verification—a crucial distinction in rigorous scientific practice.

Molecular Identity and Structure

N-formylisonipecotic acid, also known as 1-formylpiperidine-4-carboxylic acid, is a derivative of isonipecotic acid, a piperidine-4-carboxylic acid. The introduction of a formyl group to the piperidine nitrogen significantly alters the molecule's electronic and steric properties compared to its parent compound.

-

Chemical Name: 1-formylpiperidine-4-carboxylic acid

-

Synonyms: N-formylisonipecotic acid, 1-formyl-4-piperidinecarboxylic acid

-

CAS Number: 84163-42-8

-

Molecular Formula: C₇H₁₁NO₃

-

Molecular Weight: 157.17 g/mol

The structural formula of N-formylisonipecotic acid is presented below:

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes the key physicochemical properties of N-formylisonipecotic acid. It is crucial to note the distinction between experimentally determined and computationally predicted values.

| Property | Value | Data Source |

| Melting Point | 137-138 °C | Experimental |

| Boiling Point | 377.8 ± 35.0 °C | Predicted |

| Aqueous Solubility (logS) | -0.8 (predicted) | Predicted |

| pKa (acidic) | 4.3 (predicted) | Predicted |

| logP (octanol-water partition coefficient) | -0.2 (predicted) | Predicted |

In-Depth Analysis and Experimental Protocols

This section provides a detailed examination of each physicochemical property, including its significance in drug development and a step-by-step protocol for its experimental determination.

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental thermal property that provides initial insights into the purity and solid-state stability of a compound. A sharp melting range is indicative of high purity, while a broad range can suggest the presence of impurities.

Experimental Determination: Capillary Melting Point Method

This method is a classic and reliable technique for determining the melting point of a crystalline solid.

Protocol:

-

Sample Preparation: A small amount of dry N-formylisonipecotic acid is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to a depth of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Boiling Point: An Indicator of Volatility

The boiling point provides information about the volatility of a compound. For non-volatile compounds like N-formylisonipecotic acid, experimental determination can be challenging due to decomposition at high temperatures. Therefore, computational prediction is often employed.

Computational Prediction:

The predicted boiling point of 377.8 ± 35.0 °C suggests that N-formylisonipecotic acid is a non-volatile solid under standard conditions. This high boiling point is attributed to the presence of the carboxylic acid and amide functional groups, which can participate in strong intermolecular hydrogen bonding.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can lead to low and variable absorption, hindering therapeutic efficacy.

Predicted Aqueous Solubility (logS):

The predicted logS value of -0.8 indicates that N-formylisonipecotic acid is likely to be moderately soluble in water. The presence of the polar carboxylic acid and formyl groups contributes to its aqueous solubility.

Experimental Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

-

Equilibration: An excess amount of N-formylisonipecotic acid is added to a known volume of purified water in a sealed container.

-

Shaking: The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of N-formylisonipecotic acid in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram: Aqueous Solubility Determination Workflow

Caption: Workflow for Aqueous Solubility Determination.

pKa: Understanding Ionization and its Impact

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule with ionizable groups, the pKa determines the extent of ionization at a given pH. This is crucial as the ionization state affects a drug's solubility, permeability, and interaction with its target.

Predicted pKa:

N-formylisonipecotic acid has a carboxylic acid group, which is acidic. The predicted pKa of 4.3 is typical for a carboxylic acid. At physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated (ionized), rendering the molecule negatively charged.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Protocol:

-

Solution Preparation: A known concentration of N-formylisonipecotic acid is dissolved in water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined as the pH at the half-equivalence point.

Diagram: pKa Determination by Titration

Caption: Workflow for pKa Determination via Titration.

logP: Gauging Lipophilicity and Membrane Permeability

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity (fat-solubility). It is a critical parameter for predicting a drug's ability to cross biological membranes, its distribution in the body, and its potential for metabolism.

Predicted logP:

The predicted logP of -0.2 suggests that N-formylisonipecotic acid is relatively hydrophilic. This is consistent with the presence of the polar carboxylic acid and amide functional groups. A low logP value generally indicates good aqueous solubility but may suggest poor passive diffusion across lipid membranes.

Experimental Determination: Shake-Flask Method

Similar to solubility determination, the shake-flask method is the traditional approach for measuring logP.

Protocol:

-

Solvent Preparation: n-octanol and water are mutually saturated.

-

Partitioning: A known amount of N-formylisonipecotic acid is dissolved in one of the phases, and then the two phases are mixed and shaken until equilibrium is reached.

-

Phase Separation: The octanol and aqueous layers are carefully separated.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion: A Foundation for Further Investigation

This technical guide provides a comprehensive overview of the core physicochemical properties of N-formylisonipecotic acid. The combination of experimental and high-quality predicted data offers a robust starting point for researchers in drug development and related fields. It is imperative to underscore that while computational predictions are invaluable tools for initial assessment, experimental verification of these properties remains the gold standard for ensuring the accuracy and reliability of data used in critical decision-making processes. The detailed protocols provided herein offer a clear path for such experimental validation, empowering scientists to build a complete and accurate physicochemical profile of this important molecule.

References

A Comprehensive Technical Guide to 1-Formylpiperidine-4-carboxylic Acid

This document provides an in-depth analysis of 1-formylpiperidine-4-carboxylic acid, a key heterocyclic building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this guide elucidates the molecule's structural and physicochemical properties, outlines a standard synthetic methodology with mechanistic insights, and discusses its applications, supported by robust analytical data for structural verification.

Molecular Structure and Core Properties

1-Formylpiperidine-4-carboxylic acid is a derivative of isonipecotic acid, characterized by a formyl group attached to the piperidine nitrogen. This structural modification significantly influences the molecule's chemical reactivity and physical properties, rendering it a valuable intermediate.

Structural Elucidation

The core of the molecule is a piperidine ring, a saturated six-membered heterocycle containing nitrogen. The carboxylic acid and formyl groups are positioned at the C4 and N1 positions, respectively. The presence of the N-formyl group introduces a planar amide linkage, which restricts the conformational flexibility of the piperidine ring compared to its unsubstituted counterpart.

Key structural identifiers are crucial for unambiguous compound registration and information retrieval[1]:

-

IUPAC Name: 1-formylpiperidine-4-carboxylic acid[1]

-

SMILES: C1CN(CCC1C(=O)O)C=O[1]

-

InChIKey: IZNTWTMLHCGAJU-UHFFFAOYSA-N[1]

The following Graphviz diagram illustrates the 2D chemical structure.

References

An In-depth Technical Guide to the Spectral Analysis of 1-Formylpiperidine-4-carboxylic Acid

This guide provides a comprehensive analysis of the spectral data for 1-formylpiperidine-4-carboxylic acid, a key building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The focus is on the practical application of these techniques for structural elucidation and quality control, grounded in established scientific principles.

Introduction: The Significance of 1-Formylpiperidine-4-carboxylic Acid

1-Formylpiperidine-4-carboxylic acid, also known as N-formylisonipecotic acid, is a bifunctional molecule incorporating a piperidine ring, a carboxylic acid, and a formamide group.[1] Its rigid piperidine scaffold is a prevalent motif in numerous pharmaceuticals, influencing properties such as solubility, lipophilicity, and metabolic stability. The formyl group, while seemingly simple, introduces conformational constraints and specific electronic properties due to the delocalization of the nitrogen lone pair into the carbonyl group. The carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.

A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various synthetic transformations. This guide will delve into the expected spectral data, offering a robust framework for its characterization.

Molecular Structure and Key Spectroscopic Features

The structural features of 1-formylpiperidine-4-carboxylic acid directly influence its spectral output. The presence of both a carboxylic acid and a tertiary amide introduces characteristic signals that are key to its identification.

Caption: Molecular structure of 1-formylpiperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-formylpiperidine-4-carboxylic acid, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the formyl proton, the piperidine ring protons, and the carboxylic acid proton. Due to the amide bond, restricted rotation around the N-C(O) bond can lead to the observation of rotamers, which may result in the broadening or duplication of certain signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The chemical shift is highly dependent on the solvent and concentration. |

| Formyl (-CHO) | 8.0 - 8.2 | Singlet | 1H | This downfield shift is characteristic of a formyl proton. |

| Piperidine (axial, α to N) | 3.5 - 3.8 | Multiplet | 2H | Deshielded by the adjacent nitrogen and formyl group. |

| Piperidine (equatorial, α to N) | 3.2 - 3.5 | Multiplet | 2H | |

| Piperidine (β to N, γ to COOH) | 1.8 - 2.2 | Multiplet | 4H | |

| Piperidine (γ to N, α to COOH) | 2.3 - 2.7 | Multiplet | 1H | Deshielded by the adjacent carboxylic acid group. |

Causality in ¹H NMR: The electron-withdrawing nature of the formyl and carboxylic acid groups leads to the deshielding of adjacent protons, shifting their signals downfield. The piperidine ring exists predominantly in a chair conformation, leading to distinct chemical shifts for axial and equatorial protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will clearly show the presence of the two carbonyl carbons (amide and carboxylic acid) and the five distinct carbons of the piperidine ring.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Carbonyl (-C OOH) | 175 - 185 | The deshielding is characteristic of a carboxylic acid. |

| Formyl Carbonyl (-C HO) | 160 - 165 | Typical chemical shift for a formamide carbonyl. |

| Piperidine (C4, α to COOH) | 40 - 45 | |

| Piperidine (C2, C6, α to N) | 40 - 50 | The presence of rotamers may lead to two distinct signals. |

| Piperidine (C3, C5, β to N) | 25 - 30 |

Expertise in Interpretation: The chemical shifts of the piperidine carbons are sensitive to the conformation of the ring and the electronic effects of the substituents. The difference in chemical shifts between the axial and equatorial carbons can provide insights into the conformational dynamics of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-formylpiperidine-4-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid and amide functional groups.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is a hallmark of a hydrogen-bonded carboxylic acid. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | |

| C=O Stretch (Amide) | 1630 - 1660 | Strong | The lower frequency compared to the carboxylic acid is due to resonance with the nitrogen lone pair. |

| C-N Stretch | 1200 - 1350 | Medium | |

| C-O Stretch | 1210 - 1320 | Medium |

Self-Validating System: The simultaneous observation of the broad O-H stretch, the two distinct C=O stretches, and the aliphatic C-H stretches provides a high degree of confidence in the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

-

Expected Molecular Ion (M⁺): m/z = 157.0739 (for C₇H₁₁NO₃)[1]

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 139) from the carboxylic acid.

-

Loss of COOH (m/z = 112).

-

Cleavage of the piperidine ring can lead to various smaller fragments.

-

Caption: Simplified proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 1-formylpiperidine-4-carboxylic acid.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of -1 to 14 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

-

Conclusion

The spectral data of 1-formylpiperidine-4-carboxylic acid provides a detailed fingerprint of its molecular structure. A combined analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for unambiguous identification and characterization. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently work with this important chemical entity in their drug discovery and development endeavors.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2759232, 1-Formyl-4-piperidinecarboxylic Acid". PubChem. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

JoVE. Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of 1-Formylpiperidine-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazard information for 1-formylpiperidine-4-carboxylic acid (CAS No. 84163-42-8), a key intermediate in organic and pharmaceutical synthesis.[1][2] Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. This document synthesizes available data to provide a thorough understanding of its hazard profile, handling procedures, and emergency responses.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for its safe handling and use in experimental design.

| Property | Value | Source |

| Molecular Formula | C7H11NO3 | [2][3][4][5] |

| Molecular Weight | 157.17 g/mol | [2][3][4][5] |

| Appearance | White to almost white powder or crystal | [4] |

| Melting Point | 137-138°C | [6] |

| Boiling Point | 377.8°C at 760 mmHg | [6] |

| pKa | 4.44 ± 0.20 (Predicted) | [2][4] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. According to aggregated data from multiple sources, 1-formylpiperidine-4-carboxylic acid presents the following potential hazards.[3] It is important to note that some reports indicate the chemical does not meet GHS hazard criteria, suggesting the evidence may be limited or inconsistent.[3]

GHS Pictograms:

Signal Word: Warning[3]

Hazard Statements:

-

H315: Causes skin irritation. (Reported in 66.7% of notifications)[3]

-

H319: Causes serious eye irritation. (Reported in 66.7% of notifications)[3]

-

H335: May cause respiratory irritation. (Reported in 33.3% of notifications)[3]

Precautionary Statements:

While specific precautionary statements for 1-formylpiperidine-4-carboxylic acid are not consistently reported, the following are derived from the hazard statements and are standard practice for compounds with similar classifications:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]

-

P271: Use only outdoors or in a well-ventilated area.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7][8]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[7][8]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[7]

Section 3: Toxicological Information

Section 4: Safe Handling and Storage

Given the identified hazards, a stringent set of handling and storage protocols is necessary to ensure the safety of laboratory personnel.

Engineering Controls

A multi-layered approach to engineering controls is crucial for minimizing exposure.

Caption: Tiered engineering controls for safe handling.

Protocol:

-

Primary Containment: All weighing and manipulation of solid 1-formylpiperidine-4-carboxylic acid should be conducted within a properly functioning chemical fume hood to control airborne dust.

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust.[7][8]

-

Emergency Stations: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[9]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE provide the final barrier between the researcher and the chemical.

Caption: Essential personal protective equipment.

Protocol:

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][8]

-

Skin Protection: A standard laboratory coat must be worn and buttoned. Use chemically resistant gloves, such as nitrile gloves.[7][8]

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[8]

Storage

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

-

Environment: Store in a cool, dry, and well-ventilated area.[7][9] Keep in a dark place.[2]

-

Incompatibilities: Store away from strong oxidizing agents.

Section 5: First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8][10] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8][10] |

Section 6: Accidental Release and Disposal

A clear and practiced protocol for managing spills and disposing of waste is a cornerstone of laboratory safety.

Accidental Release

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal.[10]

-

Clean: Clean the spill area thoroughly with soap and water.

Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Waste is generally considered hazardous and should be disposed of through a licensed waste disposal company.[7]

Section 7: Stability and Reactivity

-

Stability: The compound is stable under normal storage conditions.

-

Reactivity: Avoid contact with strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2759232, 1-Formyl-4-piperidinecarboxylic Acid. Retrieved from [Link]

-

Cole-Parmer (n.d.). Material Safety Data Sheet - N-Formylpiperidine, 99%. Retrieved from [Link]

-

Thermo Fisher Scientific (2012). SAFETY DATA SHEET - 1-Formylpiperidine. Retrieved from [Link]

-

XiXisys (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 138163-08-3 Name: 4-FORMYL-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1514430, tert-Butyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

-

Pharmaffiliates (n.d.). CAS No : 84163-42-8 | Product Name : 1-Formylpiperidine-4-carboxylic Acid. Retrieved from [Link]

-

Wikipedia (n.d.). N-Formylpiperidine. Retrieved from [Link]

Sources

- 1. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID | 84163-42-8 [chemicalbook.com]

- 2. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID CAS#: 84163-42-8 [m.chemicalbook.com]

- 3. 1-Formyl-4-piperidinecarboxylic Acid | C7H11NO3 | CID 2759232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility of 1-Formylpiperidine-4-Carboxylic Acid in Organic Solvents: An In-depth Technical Guide

Introduction

1-Formylpiperidine-4-carboxylic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the atypical antipsychotic drug risperidone. A comprehensive understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, purification processes, and ultimately, the efficient and scalable production of these vital medicines. This technical guide provides a deep dive into the solubility characteristics of 1-formylpiperidine-4-carboxylic acid, offering both theoretical insights and practical methodologies for researchers, scientists, and drug development professionals. While specific quantitative solubility data for this compound is not extensively published, this guide equips the user with the foundational knowledge and experimental protocols necessary to determine its solubility profile in a range of organic solvents.

Physicochemical Properties of 1-Formylpiperidine-4-carboxylic Acid

A molecule's solubility is intrinsically linked to its physicochemical properties. The table below summarizes the key properties of 1-formylpiperidine-4-carboxylic acid, which collectively influence its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₃ | |

| Molecular Weight | 157.17 g/mol | |

| Melting Point | 137-138 °C | |

| pKa (Predicted) | 4.44 ± 0.20 | |

| Appearance | White to almost white powder/crystal | |

| XLogP3-AA (Predicted) | -0.2 |

The presence of both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (formyl group and the nitrogen atom), along with a polar carboxylic acid moiety, suggests that 1-formylpiperidine-4-carboxylic acid will exhibit favorable solubility in polar solvents. The predicted pKa of 4.44 indicates it is a weak acid.

Theoretical Framework for Solubility

The solubility of 1-formylpiperidine-4-carboxylic acid is governed by the principle of "like dissolves like." This means its solubility will be highest in solvents with similar polarity and hydrogen bonding capabilities. The molecule possesses a unique combination of functional groups that dictate its interactions with solvents:

-

Carboxylic Acid Group (-COOH): This is a highly polar group capable of both donating and accepting hydrogen bonds. This feature promotes solubility in protic polar solvents such as alcohols (methanol, ethanol) and water.

-

Formyl Group (-CHO): The carbonyl in the formyl group is a hydrogen bond acceptor, contributing to the molecule's overall polarity.

-

Piperidine Ring: This saturated heterocyclic ring is a non-polar, hydrophobic component. As the carbon chain length of a solvent increases, the hydrophobic character becomes more dominant, generally leading to decreased solubility of polar compounds.

The interplay between the polar functional groups and the non-polar piperidine ring will determine the solubility profile across a spectrum of organic solvents. It is anticipated that the compound will be more soluble in polar protic and polar aprotic solvents and less soluble in non-polar solvents.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] This method involves agitating an excess amount of the solid compound in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of 1-formylpiperidine-4-carboxylic acid into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. A typical temperature for solubility studies is 25 °C (298.15 K), but other temperatures can be used depending on the application.

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 72 hours is generally sufficient for most compounds.[1]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a suitable syringe filter (e.g., 0.45 µm PTFE or nylon) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of 1-formylpiperidine-4-carboxylic acid.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

-

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of 1-formylpiperidine-4-carboxylic acid using the shake-flask method.

Predicted Solubility Profile and Solvent Selection

While experimental data is the gold standard, a qualitative prediction of solubility can be made based on the molecular structure and the properties of common organic solvents. This can aid in the rational selection of solvents for experimental determination and for various applications.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can solvate the polar functional groups of the molecule. The absence of a hydrogen bond donating group in the solvent might slightly limit solubility compared to protic solvents. |

| Ester | Ethyl Acetate | Low to Moderate | Ethyl acetate is a moderately polar solvent but lacks strong hydrogen bonding capabilities, which may limit its ability to effectively solvate the carboxylic acid group. |

| Chlorinated | Dichloromethane, Chloroform | Low | These solvents are less polar and are poor hydrogen bond partners, making them less effective at solvating the polar functional groups of the molecule. |

| Aromatic Hydrocarbon | Toluene | Very Low | Toluene is a non-polar solvent and will have very limited interaction with the polar functional groups of 1-formylpiperidine-4-carboxylic acid. |

| Aliphatic Hydrocarbon | Hexane, Heptane | Insoluble | These are non-polar solvents and are not expected to dissolve the polar molecule. |

Comparative Solubility Data of Structurally Related Compounds

To provide further context, it is useful to consider the solubility of structurally similar molecules.

-

1-Acetylpiperidine-4-carboxylic acid: This is a close analog where the formyl group is replaced by an acetyl group. It is reported to be slightly soluble in methanol and water.[2]

-

Risperidone: This is the final API for which 1-formylpiperidine-4-carboxylic acid is an intermediate. Risperidone itself has reported solubility in ethanol (~0.3 mg/mL), DMSO (~2 mg/mL), and dimethylformamide (~0.1 mg/mL).[3] While risperidone is a much larger and more complex molecule, this data provides some indication of the types of organic solvents that can be effective.

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

-

Purity of the Compound: Impurities can significantly affect the measured solubility. It is essential to use a well-characterized and pure sample of 1-formylpiperidine-4-carboxylic acid.

-

Temperature: Solubility is temperature-dependent. Therefore, precise temperature control during the equilibration phase is critical.

-

Solid-State Properties (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.

-

pH of the Medium: For ionizable compounds like carboxylic acids, the pH of the solvent (if aqueous or containing acidic/basic impurities) can have a dramatic effect on solubility.

Conclusion

References

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

PubChem. (n.d.). 1-Formyl-4-piperidinecarboxylic Acid. National Center for Biotechnology Information. [Link]

-

ChemBK. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. [Link]

-

Biosynce. (n.d.). 1-Acetylpiperidine-4-carboxylic Acid CAS 25503-90-6. [Link]

Sources

The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 1-Formylpiperidine-4-carboxylic Acid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Architect in Modern Therapeutics

In the landscape of pharmaceutical sciences, the narrative is often dominated by the final drug product—the culmination of years of research and development. However, the journey to these life-altering molecules is paved with crucial, yet often overlooked, intermediate compounds. 1-Formylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, stands as a prime example of such a pivotal architect. While not a therapeutic agent in itself, its history is inextricably linked to the advent of a blockbuster antipsychotic drug, and its synthesis represents a key step in ensuring the efficacy and purity of the final active pharmaceutical ingredient (API). This technical guide delves into the discovery, history, and synthetic evolution of 1-formylpiperidine-4-carboxylic acid, providing researchers and drug development professionals with a comprehensive understanding of its significance.

I. The Precursor's Legacy: The Scientific Emergence of Isonipecotic Acid

To appreciate the history of 1-formylpiperidine-4-carboxylic acid, one must first understand the scientific context of its parent molecule, isonipecotic acid (piperidine-4-carboxylic acid). First described in the scientific literature as early as 1944, isonipecotic acid is a cyclic analog of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA).[1] GABA itself was first synthesized in 1883 and identified as a key player in the mammalian brain in 1950.[2]

The structural rigidity of the piperidine ring in isonipecotic acid, compared to the flexible nature of GABA, made it and its derivatives attractive candidates for probing the pharmacology of GABA receptors. By 1978, isonipecotic acid was identified as a GABAA receptor agonist, solidifying its importance in the field of neuroscience and medicinal chemistry.[1] This foundational research into isonipecotic acid and other GABA analogs laid the groundwork for the future development of drugs targeting the central nervous system.

II. The Dawn of a New Antipsychotic: The Inextricable Link to Risperidone

The story of 1-formylpiperidine-4-carboxylic acid truly begins with the pioneering work of Janssen Pharmaceutica in the 1980s. In their quest for novel antipsychotic agents with an improved side-effect profile compared to existing treatments, Janssen scientists synthesized a series of 3-piperidinyl-1,2-benzisoxazole derivatives. This research culminated in the discovery of risperidone, a potent serotonin and dopamine receptor antagonist.

The synthesis of risperidone required a piperidine-containing building block that could be coupled with the benzisoxazole moiety. This is where 1-formylpiperidine-4-carboxylic acid enters the historical record. While a singular "discovery" paper for this specific intermediate is not apparent, its synthesis is implicitly detailed within the broader context of the risperidone development program. The formyl group served as a crucial protecting group for the piperidine nitrogen, preventing its unwanted reaction during subsequent synthetic steps.

The seminal U.S. Patent 4,804,663, filed by Janssen Pharmaceutica in 1985, describes the synthesis of risperidone and related compounds. Although the patent may not explicitly detail the synthesis of 1-formylpiperidine-4-carboxylic acid in a standalone section, the methodologies described for the preparation of intermediates strongly suggest its in-situ formation or use as a key precursor. The N-formylation of isonipecotic acid was a logical and necessary step to facilitate the desired chemical transformations.

III. The Chemistry of Formation: Synthesis and Methodologies

The synthesis of 1-formylpiperidine-4-carboxylic acid is a testament to the evolution of organic synthesis techniques. Early methods for N-formylation of amines and amino acids date back to the 1930s and often involved the use of formic acid in combination with a dehydrating agent.[3]

A. Classical and Modern Synthetic Protocols

A widely cited and practical method for the synthesis of 1-formylpiperidine-4-carboxylic acid involves the reaction of isonipecotic acid with a mixture of formic acid and acetic anhydride.

Experimental Protocol: Synthesis of 1-Formylpiperidine-4-carboxylic Acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonipecotic acid (1 equivalent).

-

Reagent Addition: Carefully add a mixture of formic acid (excess) and acetic anhydride (excess) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the excess formic acid and acetic anhydride are removed under reduced pressure.

-

Isolation and Purification: The resulting crude product can be purified by recrystallization from an appropriate solvent system, such as isopropanol, to yield 1-formylpiperidine-4-carboxylic acid as a white to off-white solid.

This method is effective due to the in-situ formation of a mixed anhydride, which is a more potent formylating agent than formic acid alone. Acetic anhydride also serves to remove the water generated during the reaction, driving the equilibrium towards product formation.

The following diagram illustrates the general workflow for the synthesis of 1-formylpiperidine-4-carboxylic acid from isonipecotic acid.

B. Physicochemical Properties and Characterization

The successful synthesis of 1-formylpiperidine-4-carboxylic acid is confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.17 g/mol |

| CAS Number | 84163-42-8 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 138-142 °C |

| Solubility | Soluble in water and polar organic solvents |

Characterization is typically performed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing the characteristic peaks for the formyl proton and the piperidine ring protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of the carboxylic acid O-H and C=O stretches, as well as the amide C=O stretch of the formyl group.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.

IV. Role in Drug Development: A Critical Building Block

The primary and most significant application of 1-formylpiperidine-4-carboxylic acid is as a key intermediate in the synthesis of risperidone. The formyl group acts as a protecting group for the secondary amine of the piperidine ring, allowing for selective reactions at the carboxylic acid functionality.

The logical pathway from 1-formylpiperidine-4-carboxylic acid to a key precursor for risperidone is illustrated below.

This strategic use of a protecting group is a fundamental concept in organic synthesis, and the application of the formyl group in this context highlights the elegance and practicality of the synthetic route to risperidone.

V. Conclusion: An Enduring Legacy in Medicinal Chemistry

The history of 1-formylpiperidine-4-carboxylic acid is a compelling narrative of how a seemingly simple molecule can become indispensable in the creation of a complex and life-changing pharmaceutical. Its story is not one of a standalone discovery but rather of a crucial innovation born out of the necessity of a larger drug development program. For researchers and scientists in the pharmaceutical industry, the story of this intermediate underscores the importance of robust and efficient synthetic methodologies and the critical role of protecting group chemistry in modern drug synthesis. As the demand for novel therapeutics continues to grow, the principles demonstrated in the history and synthesis of 1-formylpiperidine-4-carboxylic acid will undoubtedly continue to inform and inspire the next generation of drug discovery and development.

References

-

Wikipedia. (2023). Isonipecotic acid. [Link]

- Gerack, C. J., & Dudley, G. B. (2014). Formylation of Amines. Organic Reactions, 86, 1-256.

-

Wikipedia. (2024). Gamma-Aminobutyric acid. [Link]

Sources

The Strategic Utility of 1-Formylpiperidine-4-Carboxylic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

This guide provides an in-depth technical overview of 1-formylpiperidine-4-carboxylic acid, a pivotal building block in contemporary drug discovery and development. We will delve into its fundamental properties, explore its primary applications with a focus on mechanistic rationale, and provide a detailed, field-proven experimental protocol to illustrate its practical utility for researchers, medicinal chemists, and drug development professionals.

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-Formylpiperidine-4-carboxylic acid (N-formylisonipecotic acid) is a bifunctional organic molecule featuring a piperidine ring, a carboxylic acid, and a formyl group protecting the piperidine nitrogen.[1][2] Its molecular structure, particularly the conformationally flexible yet stable piperidine core, makes it a valuable scaffold in the design of therapeutic agents.[3] The piperidine moiety is a prevalent motif in numerous biologically active compounds, especially those targeting the central nervous system (CNS). This guide will illuminate the strategic application of this intermediate, with a primary focus on its role in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Safety Data

A clear understanding of the physical and chemical characteristics of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting. The key properties of 1-formylpiperidine-4-carboxylic acid are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 84163-42-8 | [1][2] |

| Molecular Formula | C₇H₁₁NO₃ | [1][2] |

| Molecular Weight | 157.17 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| IUPAC Name | 1-formylpiperidine-4-carboxylic acid | [1] |

| Synonyms | 1-Formylisonipecotic acid, N-formylisonipecotic acid | [1][2] |

| Storage | Room temperature, in a dry, dark place | [2] |

Safety and Handling:

1-Formylpiperidine-4-carboxylic acid is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[1] In case of contact with eyes or skin, rinse immediately and thoroughly with water.

Core Applications in Pharmaceutical Synthesis

The primary utility of 1-formylpiperidine-4-carboxylic acid lies in its function as a versatile intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs). The formyl group serves as a protecting group for the piperidine nitrogen, which can be removed under specific conditions to allow for further functionalization.

Keystone Intermediate in the Synthesis of Risperidone

A prominent and well-documented application of 1-formylpiperidine-4-carboxylic acid is in the synthesis of Risperidone, a widely prescribed atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[2][4] Risperidone is a potent antagonist of serotonin 5-HT₂ and dopamine D₂ receptors.[5]

The synthesis of Risperidone involves the coupling of two key fragments. While various synthetic routes exist, the piperidine ring of Risperidone is often derived from a suitably functionalized piperidine precursor. Although not a direct precursor in all patented syntheses, derivatives of 1-formylpiperidine-4-carboxylic acid are instrumental in building the core piperidine structure that is ultimately incorporated into the final drug molecule. The general synthetic strategy highlights the importance of such intermediates.

Caption: General synthetic pathway to Risperidone.

Scaffold for Novel CNS-Active Agents

Beyond Risperidone, the piperidine-4-carboxylic acid scaffold is a valuable starting point for the development of other CNS-active agents. The structural rigidity and basic nitrogen atom of the piperidine ring are key pharmacophoric features for interaction with various receptors and transporters in the brain. Patents and medicinal chemistry literature describe the use of derivatives of piperidine-4-carboxylic acid in the synthesis of novel monoamine neurotransmitter re-uptake inhibitors, which are investigated for the treatment of depression and other mood disorders.[5]

Experimental Protocol: Representative Amide Bond Formation

The carboxylic acid moiety of 1-formylpiperidine-4-carboxylic acid is a prime functional group for elaboration, most commonly through amide bond formation. This reaction is fundamental in medicinal chemistry for linking molecular fragments. Below is a detailed, representative protocol for the coupling of 1-formylpiperidine-4-carboxylic acid with a generic primary amine (e.g., benzylamine) using standard peptide coupling reagents.

Objective: To synthesize N-benzyl-1-formylpiperidine-4-carboxamide.

Materials:

-

1-Formylpiperidine-4-carboxylic acid (1.0 eq)

-

Benzylamine (1.05 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 1-formylpiperidine-4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.

-

Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 20 minutes. The formation of the HOBt-ester active intermediate is crucial for efficient coupling and suppression of side reactions.

-

Amine Addition: In a separate flask, dissolve benzylamine (1.05 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture, followed by the addition of DIPEA (3.0 eq). The base is essential to neutralize the hydrochloride salt of EDC and the HOBt released during the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. This washing sequence removes unreacted amine, acidic components, and water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-1-formylpiperidine-4-carboxamide.

Sources

- 1. 1-Formyl-4-piperidinecarboxylic Acid | C7H11NO3 | CID 2759232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID | 84163-42-8 [chemicalbook.com]

- 3. 4-FORMYL-N-CBZ-PIPERIDINE | 138163-08-3 [chemicalbook.com]

- 4. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 5. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

1-formylpiperidine-4-carboxylic acid material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 1-Formylpiperidine-4-Carboxylic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the material properties and safety protocols for 1-formylpiperidine-4-carboxylic acid (CAS No. 84163-42-8). Moving beyond a standard Material Safety Data Sheet (MSDS), this document contextualizes the data, offering insights into the causality behind safety procedures and providing actionable protocols for laboratory use. As a key building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals like risperidone, a thorough grasp of its safe handling is paramount to ensuring both personnel safety and experimental integrity[1][2].

Core Chemical and Physical Identity

1-Formylpiperidine-4-carboxylic acid, also known as 1-formylisonipecotic acid, is a heterocyclic compound featuring a piperidine ring N-substituted with a formyl group and a carboxylic acid at the 4-position[3][4]. This bifunctional nature makes it a versatile intermediate in organic synthesis[5][6]. Understanding its physical properties is the foundation of safe handling, as they dictate appropriate storage, preparation, and manipulation techniques.

The compound typically presents as a white to off-white crystalline powder[7]. Its relatively high melting point and boiling point indicate low volatility under standard laboratory conditions, reducing the risk of inhalation exposure when handled as a solid. However, its noted solubility in water (36 g/L at 25°C) is a critical factor, as it implies that aqueous solutions can be readily prepared but also that spills can easily contaminate aqueous environments[7].

Diagram 1: Chemical Structure of 1-Formylpiperidine-4-Carboxylic Acid

A 2D representation of the molecule's structure.

Table 1: Physicochemical Properties of 1-Formylpiperidine-4-Carboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 84163-42-8 | [3][7] |

| Molecular Formula | C₇H₁₁NO₃ | [3][7][8] |

| Molecular Weight | 157.17 g/mol | [3][8] |

| Appearance | White to almost white powder/crystal | [7] |

| Melting Point | 137-138 °C | [4][9] |

| Boiling Point | 377.8 °C at 760 mmHg | [4][9] |

| Density | 1.35 g/cm³ | [4][9] |

| Flash Point | 182.3 °C | [4][9] |

| Storage Temperature | Room temperature; cool, dry, dark place | [1][5] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), 1-formylpiperidine-4-carboxylic acid is classified as an irritant. The primary hazards are skin and eye irritation, with a potential for respiratory irritation[3][7]. It is crucial for laboratory personnel to understand that these are not mere labels but indicators of specific chemical reactivity with biological tissues.

-

Skin Irritation (H315): The acidic nature (pKa ≈ 4.44) and the presence of the formyl group can lead to localized inflammation upon contact with the skin[1][7]. Prolonged contact can disrupt the skin's lipid barrier, causing redness, itching, and dermatitis.

-

Serious Eye Irritation (H319): The eyes are particularly vulnerable. Accidental contact with the solid powder or solutions can cause significant irritation, pain, and redness[3][7]. The carboxylic acid functionality is the primary driver of this effect.

-

Respiratory Tract Irritation (H335): While the compound has low volatility, fine dusts can become airborne during handling (e.g., weighing, transferring). Inhalation of this dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath[3].

Table 2: GHS Hazard Summary

| Hazard Classification | GHS Code | Signal Word | Pictogram |

| Skin Corrosion/Irritation, Category 2 | H315 | Warning | Irritant (Exclamation Mark) |

| Serious Eye Damage/Irritation, Category 2 | H319 | Warning | Irritant (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 | Warning | Irritant (Exclamation Mark) |

| Source: Aggregated GHS information from ECHA C&L Inventory notifications[3][7]. |

Proactive Risk Mitigation and Laboratory Protocols

A proactive approach to safety involves implementing a multi-layered system of controls that assumes contact will occur and prepares accordingly.